(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

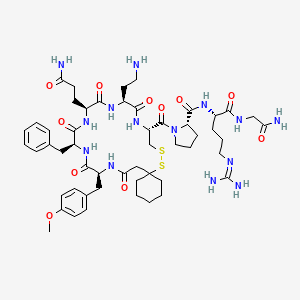

2D Structure

Properties

Molecular Formula |

C52H76N14O11S2 |

|---|---|

Molecular Weight |

1137.4 g/mol |

IUPAC Name |

(2S)-1-[(10R,13S,16S,19S,22S)-13-(2-aminoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H76N14O11S2/c1-77-33-16-14-32(15-17-33)27-37-47(73)64-38(26-31-10-4-2-5-11-31)48(74)61-35(18-19-41(54)67)45(71)62-36(20-23-53)46(72)65-39(30-78-79-52(28-43(69)60-37)21-6-3-7-22-52)50(76)66-25-9-13-40(66)49(75)63-34(12-8-24-58-51(56)57)44(70)59-29-42(55)68/h2,4-5,10-11,14-17,34-40H,3,6-9,12-13,18-30,53H2,1H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,73)(H,65,72)(H4,56,57,58)/t34-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChI Key |

INVLKWYRRAYQNG-OAKHNGAUSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CCN)CCC(=O)N)CC5=CC=CC=C5 |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CCN)CCC(=O)N)CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic vasopressin analog, (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin. It details its chemical structure, its function as a selective vasopressin V1a receptor antagonist, and associated quantitative data. Furthermore, this guide outlines detailed experimental protocols for the characterization of this compound and visualizes the key signaling pathway it modulates.

Chemical Structure and Properties

(d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin is a synthetic cyclic nonapeptide analog of the human hormone arginine vasopressin (AVP). Its structure incorporates several key modifications that confer its specific antagonist properties.

The full amino acid sequence of this analog is β-Mercapto-β,β-cyclopentamethylene-propionyl-Tyr(Me)-Phe-Gln-Dab-Cys-Pro-Arg-Gly-NH₂. A disulfide bond is formed between the cysteine residues at positions 1 and 6, creating the characteristic cyclic structure of vasopressin-related peptides.

The specific modifications from native arginine vasopressin are:

-

Position 1: A cyclopentamethylene substitution on the β-carbon of the N-terminal cysteine residue (d(CH2)5). This modification enhances the antagonistic properties and prolongs the duration of action.

-

Position 2: Methylation of the tyrosine residue (Tyr(Me)). This modification contributes to the selectivity of the antagonist.

-

Position 5: Substitution of asparagine with L-α,γ-diaminobutyric acid (Dab).

-

Position 8: Retention of arginine (Arg), which is also present in native human vasopressin.

| Property | Value |

| Molecular Formula | C₅₂H₇₆N₁₄O₁₂S₂ |

| Molecular Weight | 1137.38 g/mol |

| Synonyms | d(CH2)5[Tyr(Me)2, Dab5]AVP |

Function and Mechanism of Action

(d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin functions as a selective and potent antagonist of the vasopressin V1a receptor . The V1a receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous vasopressin, couples to the Gq/11 family of G proteins. This activation initiates a signaling cascade that leads to an increase in intracellular calcium concentration, resulting in various physiological effects, most notably vasoconstriction.

By competitively binding to the V1a receptor without activating it, (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin blocks the binding of native vasopressin and thereby inhibits its downstream signaling. This antagonistic action leads to a reduction in vasopressor responses and has been shown to induce anxiolytic-like effects in certain brain regions.

V1a Receptor Signaling Pathway (Antagonized by (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin)

Technical Guide: (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin and the V1b Receptor Signaling Axis

For: Researchers, Scientists, and Drug Development Professionals

Core Subject: Mechanism of Action of Vasopressin Analogs at the V1b Receptor

Executive Summary

This technical guide addresses the mechanism of action related to the vasopressin analog (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin. It is critical to establish at the outset that, based on available scientific literature, the compound specified in the query is consistently characterized as a selective vasopressin V1a receptor antagonist [1][2][3]. This is contrary to the premise of investigating its action as a V1b receptor agonist.

Therefore, this document will first present the documented antagonistic activity of the specified compound and related analogs. Subsequently, to satisfy the core scientific interest in V1b receptor agonism, this guide will provide an in-depth overview of the mechanism of action for a well-established selective V1b receptor agonist, detailing its signaling pathways, quantitative pharmacological data, and the experimental protocols used for its characterization.

Part 1: Pharmacological Profile of (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin

(d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin is a synthetic peptide analog of arginine vasopressin (AVP). Contrary to being a V1b agonist, it has been identified as a specific antagonist of the vasopressin V1a receptor[1][2]. The antagonistic potency is quantified by a pA2 value of 6.71[1][2]. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

A structurally similar analog, (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin, which lacks the diaminobutyric acid (Dab) substitution at position 5, is also a selective V1a receptor antagonist[4][5]. Its antagonist activity has been quantified by its ability to inhibit the intracellular signaling induced by native hormones.

Quantitative Data: V1a Antagonist Activity

| Compound | Receptor Target | Antagonist Potency Metric | Value | Notes |

| (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin | V1a | pA2 | 6.71 | Measures the concentration required to double the agonist concentration for the same response. |

| (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin | V1a | IC50 | 5 nM | Concentration inhibiting 50% of the intracellular calcium increase induced by vasopressin.[4][5] |

| (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin | Oxytocin (OT) | IC50 | 30 nM | Concentration inhibiting 50% of the intracellular calcium increase induced by oxytocin.[4][5] |

Part 2: Mechanism of Action of a Selective Vasopressin V1b Receptor Agonist

Given the interest in V1b receptor activation, we will now focus on the mechanism of a representative selective V1b agonist. The vasopressin V1b receptor (also known as V3 receptor) is a G protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary's corticotroph cells and in various brain regions[6]. It plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, particularly in the stress response through the release of adrenocorticotropic hormone (ACTH)[6].

V1b Receptor Signaling Pathway

Activation of the V1b receptor by an agonist initiates a well-defined intracellular signaling cascade. The receptor couples to the Gq/11 family of heterotrimeric G proteins[7][8].

-

Agonist Binding: The selective V1b agonist binds to the extracellular domain of the V1b receptor.

-

G Protein Activation: This binding induces a conformational change in the receptor, which activates the associated Gαq subunit by promoting the exchange of GDP for GTP.

-

Phospholipase C Activation: The activated Gαq subunit then stimulates the enzyme phospholipase C-beta (PLCβ)[7].

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C Activation: The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC)[8].

-

Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to the primary cellular response in corticotrophs: the synthesis and secretion of ACTH[8].

Signaling Pathway Diagram

Caption: V1b receptor signaling cascade via the Gq/PLC pathway.

Part 3: Experimental Protocols

The characterization of a novel V1b receptor agonist involves a series of standardized in vitro and in vivo experiments to determine its binding affinity, functional potency, and selectivity.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the V1b receptor and to assess its selectivity against V1a and V2 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human V1b, V1a, or V2 receptor.

-

Assay Components: A fixed concentration of a specific radioligand (e.g., [³H]-Arginine Vasopressin) is incubated with the cell membranes.

-

Competition Binding: Increasing concentrations of the unlabeled test compound (the potential V1b agonist) are added to compete with the radioligand for binding to the receptor.

-

Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: Calcium Mobilization

Objective: To measure the functional potency (EC50) of the test compound in activating the V1b receptor-mediated signaling pathway.

Methodology:

-

Cell Culture: Cells stably expressing the human V1b receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The cells are exposed to varying concentrations of the test compound.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: A concentration-response curve is generated by plotting the change in fluorescence against the logarithm of the agonist concentration. The EC50 value (the concentration that produces 50% of the maximal response) is determined from this curve.

In Vitro Bioassay: ACTH Release from Pituitary Cells

Objective: To confirm that V1b receptor activation by the test compound leads to the physiological downstream response in a relevant cell type.

Methodology:

-

Cell Preparation: Primary cultures of anterior pituitary cells from rodents or an appropriate pituitary cell line (e.g., AtT-20) are prepared.

-

Stimulation: The cells are incubated with increasing concentrations of the test compound for a defined period.

-

Sample Collection: The cell culture supernatant is collected.

-

ACTH Quantification: The concentration of ACTH released into the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: A concentration-response curve is constructed to determine the EC50 of the test compound for stimulating ACTH release.

Experimental Workflow: ACTH Release Assay

Caption: Workflow for measuring ACTH release from pituitary cells.

Conclusion

While (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin is a valuable tool for studying V1a receptor antagonism, the investigation of V1b receptor agonism requires the use of different, selective compounds. The mechanism of V1b receptor activation proceeds through the canonical Gq/PLC signaling pathway, culminating in increased intracellular calcium and the stimulation of ACTH secretion from pituitary corticotrophs. The characterization of novel V1b agonists relies on a combination of binding and functional assays to establish their affinity, potency, and selectivity, providing essential data for drug development and physiological research.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 3. shop.bachem.com [shop.bachem.com]

- 4. Surprising pharmacological activity of analogues designed by substitution of position 3 in arginine vasopressin (AVP) and 8-D-arginine vasopressin with L-2-napthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of linear analogues of vasopressin generated by the systematic substitution of positions 1 and 6 by L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide on (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin: A Specific V1a Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin, also known as d(CH2)5[Tyr(Me)2, Dab5]AVP, is a potent and specific synthetic peptide antagonist of the vasopressin V1a receptor. Its high affinity and selectivity for the V1a receptor subtype have made it a valuable tool in pharmacological research to investigate the physiological and pathological roles of the V1a signaling pathway. This technical guide provides a comprehensive overview of its pharmacological properties, including quantitative binding and functional data, detailed experimental methodologies for its synthesis and characterization, and a visualization of its mechanism of action.

Introduction

Arginine vasopressin (AVP) is a neurohypophysial hormone that plays a crucial role in regulating a wide array of physiological processes, including water homeostasis, blood pressure control, and social behaviors. These diverse effects are mediated through its interaction with at least three distinct G protein-coupled receptor subtypes: V1a, V1b, and V2. The V1a receptor is predominantly found on vascular smooth muscle cells, platelets, hepatocytes, and in the brain, where its activation leads to vasoconstriction, platelet aggregation, glycogenolysis, and various behavioral responses.

The development of selective antagonists for vasopressin receptors has been instrumental in elucidating the specific functions of each receptor subtype. This compound was designed as a specific antagonist for the V1a receptor, and its pharmacological profile has been characterized in a number of in vitro and in vivo studies. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and drug development.

Physicochemical Properties

| Property | Value |

| Full Name | [1-(β-mercapto-β,β-cyclopentamethylenepropionic acid), 2-O-methyltyrosine, 5-diaminobutyric acid, 8-arginine]-Vasopressin |

| Synonyms | d(CH2)5[Tyr(Me)2, Dab5]AVP |

| Molecular Formula | C₅₀H₇₁N₁₃O₁₂S₂ |

| Molecular Weight | 1126.3 g/mol |

| Sequence | Mpa-Tyr(Me)-Phe-Gln-Dab-Cys-Pro-Arg-Gly-NH₂ (Disulfide bridge: 1-6) |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Pharmacological Data

The primary pharmacological action of this compound is the specific and competitive antagonism of the vasopressin V1a receptor.

Receptor Binding Affinity

Limited quantitative data on the direct binding affinity (Ki) of this compound to different vasopressin receptor subtypes is available in the public domain. However, its high selectivity for the V1a receptor is well-established through functional assays.

Functional Antagonism

The antagonistic properties of this compound have been demonstrated in various functional assays.

| Assay | Parameter | Value | Species/Tissue | Reference |

| Vasopressin-induced rat caudal artery contraction | IC₅₀ | 1.55 nM | Rat | |

| Vasopressin V1a receptor antagonism | pA₂ | 6.71 | - | |

| Vasopressin-induced intracellular Ca²⁺ mobilization | IC₅₀ | 5 nM | - | |

| Oxytocin-induced intracellular Ca²⁺ mobilization | IC₅₀ | 30 nM | - |

pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Mechanism of Action and Signaling Pathway

This compound acts by competitively binding to the V1a receptor, thereby preventing the binding of the endogenous ligand, arginine vasopressin. The V1a receptor is a Gq/11-coupled GPCR. Its activation by an agonist stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The increased intracellular Ca²⁺ concentration is a key downstream signal that mediates various physiological responses, such as smooth muscle contraction. By blocking the initial binding of AVP, this compound inhibits this entire signaling cascade.

Experimental Protocols

Solid-Phase Peptide Synthesis

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Dab(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH, etc.)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

-

Solvents (DMF, DCM, Ether)

General Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) with HBTU/HOBt and DIPEA in DMF and couple it to the resin.

-

Wash: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Cyclization (Disulfide Bond Formation): The linear peptide is cyclized by oxidation of the two cysteine residues to form the disulfide bridge. This can be achieved using methods such as air oxidation or potassium ferricyanide oxidation.

-

Final Purification and Lyophilization: The cyclized peptide is purified by RP-HPLC and then lyophilized to obtain the final product.

Radioligand Receptor Binding Assay

To determine the binding affinity of this compound for vasopressin receptors, competitive radioligand binding assays are performed.

Materials:

-

Cell membranes expressing the vasopressin receptor subtype of interest (e.g., from CHO or HEK293 cells transfected with the human V1a, V1b, or V2 receptor).

-

Radioligand (e.g., [³H]-Arginine Vasopressin).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and BSA).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

General Protocol:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (this compound) in the binding buffer.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Termination: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

The functional antagonism of the V1a receptor can be assessed by measuring the inhibition of AVP-induced intracellular calcium mobilization.

Materials:

-

A cell line stably expressing the human V1a receptor (e.g., CHO-V1a or HEK293-V1a).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Arginine Vasopressin (AVP) as the agonist.

-

This compound as the antagonist.

-

A fluorescence plate reader with automated injection capabilities.

General Protocol:

-

Cell Plating: Seed the V1a-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading, then inject a fixed concentration of AVP (typically the EC₈₀) and continue to record the fluorescence signal over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the antagonist at each concentration and calculate the IC₅₀ value.

Conclusion

This compound is a highly valuable pharmacological tool for the specific investigation of V1a receptor-mediated processes. Its potent and selective antagonist activity allows for the precise dissection of the roles of the V1a receptor in various physiological and pathophysiological conditions. The experimental protocols outlined in this guide provide a framework for its synthesis and characterization, enabling researchers to effectively utilize this compound in their studies. Further research to fully elucidate its binding affinities across all vasopressin receptor subtypes will continue to refine our understanding of its pharmacological profile.

An In-depth Technical Guide on (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin: Discovery, Synthesis, and Core Functional Aspects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the vasopressin V1a receptor antagonist, (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin. The document details its discovery as a potent and specific V1a antagonist, outlines a detailed protocol for its solid-phase synthesis, and presents its key pharmacological data. Furthermore, it elucidates the vasopressin V1a receptor signaling pathway that this antagonist modulates and provides a generalized experimental workflow for the characterization of such analogs. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of peptide chemistry, pharmacology, and drug development, offering both foundational knowledge and practical methodologies.

Discovery and Pharmacological Profile

(d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin, also known as d(CH2)5[Tyr(Me)², Dab⁵]AVP, was identified as a specific antagonist of the vasopressin V1a receptor.[1][2][3][4][5] Its development is part of a broader effort in medicinal chemistry to design vasopressin analogs with modified pharmacological profiles to serve as tools for studying vasopressin's physiological roles and as potential therapeutic agents.[6] The key structural modifications from the native arginine vasopressin (AVP) include the substitution at position 1 with β-Mercapto-β,β-cyclopentamethylene-propionic acid, a methylated tyrosine at position 2, and the incorporation of diaminobutyric acid (Dab) at position 5. These modifications contribute to its antagonist properties at the V1a receptor.

The primary quantitative measure of its antagonist potency is its pA2 value, which is a logarithmic measure of the concentration of an antagonist that requires a doubling of the agonist concentration to elicit the same response.

Quantitative Pharmacological Data

| Compound | Receptor Specificity | pA2 Value |

| (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin | V1a Receptor Antagonist | 6.71 |

| Table 1: Pharmacological data for (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin.[1][2][5] |

Synthesis

The synthesis of (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin is achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides.[7][8][9][10] The following protocol is a generalized representation based on established methods for synthesizing vasopressin analogs.

Experimental Protocol: Solid-Phase Peptide Synthesis

2.1. Resin Preparation:

-

Start with a suitable resin, such as a benzhydrylamine resin, which will yield a C-terminal amide upon cleavage.

-

Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) for 1-2 hours.

2.2. Amino Acid Coupling:

-

The peptide is synthesized from the C-terminus to the N-terminus. The first amino acid, Fmoc-Gly-OH, is coupled to the resin.

-

Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a 20% solution of piperidine in DMF.

-

Activation and Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) is activated using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA). The activated amino acid is then added to the resin to form the peptide bond.

-

This cycle of deprotection and coupling is repeated for each amino acid in the sequence: Pro, Cys(Trt), Dab(Boc), Gln(Trt), Phe, Tyr(Me), and finally the β-Mercapto-β,β-cyclopentamethylene-propionic acid.

2.3. Cleavage and Deprotection:

-

Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-

A cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component and scavengers like triisopropylsilane (TIS) and water, is used. For example, a mixture of TFA/TIS/H₂O (95:2.5:2.5) can be employed.

2.4. Cyclization (Disulfide Bond Formation):

-

After cleavage, the linear peptide is subjected to an oxidation reaction to form the disulfide bond between the cysteine at position 6 and the β-Mercapto-β,β-cyclopentamethylene-propionic acid at position 1.

-

This is typically achieved by dissolving the crude peptide in a dilute aqueous solution and using an oxidizing agent like potassium ferricyanide (K₃[Fe(CN)₆]) or by air oxidation at a slightly basic pH.

2.5. Purification and Characterization:

-

The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Signaling Pathway

(d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin exerts its antagonist effect by blocking the V1a receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of endogenous vasopressin. The V1a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. shop.bachem.com [shop.bachem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery and design of novel vasopressin hypotensive peptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN109748950B - Method for solid-phase synthesis of vasopressin receptor peptide agonist SELEPRESSIN - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin: A Selective V1a Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin is a potent and highly specific synthetic peptide antagonist of the vasopressin V1a receptor. This guide provides a comprehensive overview of its pharmacological properties, including its synonyms, relevant quantitative data, detailed experimental protocols for its characterization, and a depiction of its mechanism of action through the V1a receptor signaling pathway. This document is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Compound Identification and Synonyms

The compound is a structurally modified analog of the endogenous neuropeptide arginine vasopressin (AVP). Its systematic name, this compound, describes the specific chemical modifications to the vasopressin backbone that confer its unique antagonist properties.

For ease of reference and to aid in literature searches, a compilation of its known synonyms and identifiers is provided in the table below.

| Identifier Type | Identifier |

| Primary Synonym | d(CH2)5[Tyr(Me)2, Dab5]AVP |

| CAS Number | 176714-12-8 |

Quantitative Pharmacological Data

This compound exhibits high affinity and specificity for the vasopressin V1a receptor. The following table summarizes the key quantitative parameters that define its antagonist activity.

| Parameter | Value | Receptor | Assay Type | Reference |

| pA2 | 6.71 | Vasopressin V1a | In vivo bioassay | [1] |

| Selectivity | Infinite | V1a vs. Oxytocin Receptor | In vivo bioassay |

The pA2 value is a measure of the antagonist's potency, with a higher value indicating greater affinity. A pA2 of 6.71 demonstrates that this compound is a potent antagonist of the V1a receptor.[1] The reported "infinite" selectivity highlights its specificity for the V1a receptor over the structurally related oxytocin receptor in functional in vivo assays.

Mechanism of Action: V1a Receptor Signaling Pathway

This compound exerts its effects by competitively blocking the binding of endogenous arginine vasopressin (AVP) to the V1a receptor. The V1a receptor is a G protein-coupled receptor (GPCR) that, upon activation by AVP, initiates a well-defined intracellular signaling cascade. By preventing AVP binding, this compound inhibits these downstream signaling events.

The canonical V1a receptor signaling pathway is depicted in the diagram below.

Caption: V1a Receptor Signaling Pathway and Point of Antagonism.

Experimental Protocols

The characterization of this compound as a V1a receptor antagonist involves a combination of binding and functional assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay for V1a Receptor Affinity (Ki Determination)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the V1a receptor.

Caption: Workflow for Radioligand Binding Assay.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin).

-

Increasing concentrations of the unlabeled antagonist, this compound.

-

For determination of non-specific binding, add a high concentration of unlabeled AVP.

-

Initiate the binding reaction by adding the prepared V1a receptor-containing membranes.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding against the log concentration of the antagonist.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Antagonism Assay: Calcium Mobilization

This protocol describes a cell-based functional assay to measure the ability of this compound to antagonize AVP-induced intracellular calcium mobilization.

Caption: Workflow for Calcium Mobilization Assay.

Methodology:

-

Cell Culture and Plating:

-

Culture CHO or other suitable cells stably expressing the human V1a receptor.

-

Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere and grow to near confluence.

-

-

Fluorescent Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Remove the cell culture medium and incubate the cells with the dye-loading solution at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

-

-

Antagonist Incubation:

-

Wash the cells to remove excess dye.

-

Add assay buffer containing varying concentrations of this compound to the wells.

-

Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading for each well.

-

Inject a fixed concentration of AVP (typically the EC80 concentration to ensure a robust signal) into the wells.

-

Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium transient.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the increase in intracellular calcium concentration.

-

Plot the peak fluorescence response against the log concentration of the antagonist.

-

Determine the IC50 value for the inhibition of the AVP-induced calcium response using non-linear regression. This IC50 value represents the functional antagonist potency of this compound.

-

Conclusion

This compound is a well-characterized and highly selective antagonist of the vasopressin V1a receptor. Its potent inhibitory activity, coupled with its specificity, makes it an invaluable research tool for elucidating the physiological and pathophysiological roles of the V1a receptor in various systems. The data and protocols presented in this guide provide a solid foundation for its application in preclinical research and drug discovery efforts targeting the vasopressin system.

References

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin molecular weight

An In-depth Technical Guide to (d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin

This technical guide provides a comprehensive overview of the synthetic vasopressin analog (d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin, with a focus on its molecular characteristics, its role as a vasopressin V1a receptor antagonist, and the methodologies used to characterize its activity. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Molecular Profile

(d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin is a synthetic nonapeptide analog of arginine vasopressin (AVP). Its structure has been modified to enhance its antagonistic properties at the vasopressin V1a receptor. The chemical modifications include the substitution of the N-terminal cysteine with β-mercapto-β,β-cyclopentamethylenepropionic acid (d(CH2)5), the methylation of tyrosine at position 2 (Tyr(Me)2), and the replacement of asparagine at position 5 with L-α,γ-diaminobutyric acid (Dab5).

The primary sequence of this analog is: β-Mercapto-β,β-cyclopentamethylene-propionyl-Tyr(Me)-Phe-Gln-Dab-Cys-Pro-Arg-Gly-NH₂ with a disulfide bond between the N-terminal mercapto group and the cysteine at position 6.

Physicochemical Properties

There are slight variations in the reported molecular weight and formula for this compound, likely due to differences in salt form (e.g., trifluoroacetate salt) and hydration state. The most frequently cited values are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 1137.38 g/mol | [MedchemExpress.com, Bachem Products][1][2] |

| Molecular Formula | C₅₂H₇₆N₁₄O₁₁S₂ | [Bachem Products][2] |

| Synonyms | d(CH2)5[Tyr(Me)2, Dab5]AVP | [MedchemExpress.com, Bachem Products][1][2] |

| Source | Synthetic | [Bachem Products][2] |

Mechanism of Action and Biological Activity

(d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin functions as a specific and potent antagonist of the vasopressin V1a receptor.[1][3][4] The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous vasopressin, couples to Gαq/11 proteins.[5][6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), resulting in various physiological responses, including vasoconstriction.[7]

By competitively binding to the V1a receptor, (d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin blocks the binding of arginine vasopressin, thereby inhibiting this downstream signaling pathway.

Quantitative Biological Data

The antagonistic potency of this compound is quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to elicit the same response.[8]

| Parameter | Value | Receptor | Source(s) |

| pA2 | 6.71 | Vasopressin V1a | [MedchemExpress.com][1] |

A higher pA2 value indicates a greater potency of the antagonist.[8]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis

The synthesis of vasopressin analogs like (d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation : A suitable resin (e.g., Rink amide resin) is used as the solid support.

-

Amino Acid Coupling : The C-terminal amino acid (Glycine) is coupled to the resin. The Fmoc protecting group is then removed.

-

Chain Elongation : The subsequent amino acids are added sequentially. Each cycle involves the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid.

-

Modification Incorporation : Modified amino acids such as Fmoc-Dab(Boc)-OH and Fmoc-Tyr(Me)-OH are incorporated at their respective positions in the sequence.

-

Cleavage and Deprotection : Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Cyclization : The linear peptide is subjected to an oxidation reaction (e.g., using potassium ferricyanide or iodine) to form the disulfide bridge between the N-terminal mercapto group and the cysteine residue.

-

Purification and Analysis : The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

General Protocol for V1a Receptor Binding Assay

The affinity of an antagonist for the V1a receptor can be determined through competitive radioligand binding assays.

-

Membrane Preparation : Membranes are prepared from cells or tissues expressing the V1a receptor (e.g., HEK-293 cells transfected with the human V1a receptor).

-

Assay Buffer : A suitable buffer (e.g., Tris-HCl) is used for the binding assay.

-

Radioligand : A radiolabeled V1a receptor ligand (e.g., [³H]-Arginine Vasopressin) is used at a concentration close to its dissociation constant (Kd).

-

Competitive Binding : The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled antagonist ((d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin).

-

Incubation : The reaction is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand : The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification : The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis : The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Determination of pA2 Value

The pA2 value is determined from functional assays that measure the antagonistic effect on the agonist-induced response.

-

Tissue/Cell Preparation : An isolated tissue preparation that contracts in response to vasopressin (e.g., rat aortic rings) or a cell-based assay measuring a downstream signal (e.g., calcium mobilization) is used.

-

Agonist Dose-Response Curve : A cumulative concentration-response curve for the agonist (e.g., arginine vasopressin) is generated.

-

Antagonist Incubation : The tissue or cells are incubated with a fixed concentration of the antagonist ((d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin) for a specific period.

-

Shifted Agonist Dose-Response Curve : A second agonist concentration-response curve is generated in the presence of the antagonist.

-

Schild Plot Analysis : Steps 3 and 4 are repeated with several different concentrations of the antagonist. The dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the intercept on the x-axis.[9]

Visualizations

V1a Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the vasopressin V1a receptor and the point of inhibition by (d(CH2)5,Tyr(Me)2,Dab5,Arg8)-Vasopressin.

Caption: V1a receptor signaling pathway and antagonist inhibition.

Experimental Workflow for pA2 Determination

The following diagram outlines a typical workflow for determining the pA2 value of a V1a receptor antagonist.

Caption: Workflow for pA2 value determination via Schild analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. shop.bachem.com [shop.bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin | TargetMol [targetmol.com]

- 5. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 9. neuron.mefst.hr [neuron.mefst.hr]

An In-depth Technical Guide to (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of the synthetic peptide (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin, a specific antagonist of the vasopressin V1a receptor. This document details its chemical structure, mechanism of action, and the experimental protocols utilized for its characterization.

Core Chemical Properties

(d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin is a structurally modified analog of the endogenous hormone arginine vasopressin. The modifications, including the substitution of L-diaminobutyric acid (Dab) at position 5, contribute to its specific antagonist activity at the V1a receptor.

| Property | Value |

| Molecular Weight | 1137.38 g/mol |

| Molecular Formula | C₅₂H₇₆N₁₄O₁₁S₂ |

| CAS Number | 176714-12-8 |

| Amino Acid Sequence | {Mpa(Cyclohexyl)}-{Tyr(Me)}-Phe-Gln-{Dab}-Cys-Pro-Arg-Gly-NH₂ (Disulfide bridge: Mpa1-Cys6) |

| Pharmacological Activity | Specific Vasopressin V1a Receptor Antagonist |

| **Potency (pA₂) ** | 6.71 |

Pharmacological Profile and Mechanism of Action

(d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin functions as a competitive antagonist at the vasopressin V1a receptor. The V1a receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous vasopressin, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which mediates various physiological responses, including vasoconstriction.

By binding to the V1a receptor without activating it, (d(CH2)5¹,Tyr(Me)²,Dab⁵,Arg⁸)-Vasopressin blocks the binding of arginine vasopressin, thereby inhibiting this signaling pathway and the subsequent physiological effects.

Signaling Pathway of V1a Receptor Antagonism

An In-Depth Technical Guide to the In Vitro Studies of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on the vasopressin analog (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin. This synthetic peptide is a crucial tool in pharmacological research, primarily recognized for its selective antagonist activity at the vasopressin V1a receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development endeavors.

Quantitative Data Summary

The in vitro pharmacological profile of this compound is characterized by its potent and selective antagonism at the V1a receptor. The following table summarizes the key quantitative data gathered from published studies.

| Parameter | Value | Species/Cell Line | Agonist(s) Inhibited | Reference |

| IC50 | 5 nM | Human Glomerular Epithelial Cells (GEC) | Vasopressin | Späth et al., 1996 |

| IC50 | 30 nM | Human Glomerular Epithelial Cells (GEC) | Oxytocin | Späth et al., 1996 |

| pA2 | 6.71 | Not Specified in Snippets | Not Specified in Snippets | Chan WY, et al., 2000 |

Note: The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates a more potent antagonist.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of in vitro findings. Below are detailed methodologies for the key experiments cited in the quantitative data summary.

Determination of IC50 for Inhibition of Intracellular Calcium Increase

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound against agonist-induced increases in intracellular calcium. This method is based on the study by Späth et al. (1996).

a) Cell Culture:

-

Cell Line: Human Glomerular Epithelial Cells (GEC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Plating: For the assay, cells are seeded onto sterile glass coverslips or into 96-well black-walled imaging plates and allowed to adhere and reach a suitable confluency.

b) Intracellular Calcium Measurement using Fura-2 AM:

-

Loading of Fura-2 AM:

-

Prepare a loading buffer containing Fura-2 acetoxymethyl ester (Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES. Pluronic F-127 is often included to aid in the dispersion of the nonpolar Fura-2 AM in the aqueous medium.

-

Remove the culture medium from the cells and wash with the physiological salt solution.

-

Incubate the cells with the Fura-2 AM loading buffer for a specified time (e.g., 30-60 minutes) at room temperature or 37°C in the dark to allow for de-esterification of the dye by intracellular esterases, trapping the fluorescent probe inside the cells.

-

-

Measurement:

-

After loading, wash the cells with the physiological salt solution to remove extracellular Fura-2 AM.

-

Place the coverslip or plate into a fluorescence spectrophotometer or a fluorescence microscope equipped for ratiometric imaging.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission fluorescence at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

c) IC50 Determination:

-

Establish a baseline fluorescence ratio for the resting cells.

-

Add a fixed, sub-maximal concentration of the agonist (vasopressin or oxytocin) to the cells and record the peak increase in the F340/F380 ratio.

-

In separate experiments, pre-incubate the cells with varying concentrations of this compound for a defined period before the addition of the agonist.

-

Measure the agonist-induced peak increase in the F340/F380 ratio in the presence of the antagonist.

-

Plot the percentage inhibition of the agonist response against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist-induced response.

Determination of pA2 Value by Schild Analysis

The pA2 value, a measure of competitive antagonist potency, is determined using Schild analysis. The following is a generalized protocol for this determination, as the specific details from the Chan WY, et al. (2000) study were not available in the search results.

a) Tissue or Cell Preparation:

-

A suitable in vitro preparation expressing the V1a receptor is used. This could be isolated tissues that contract in response to vasopressin (e.g., rat aortic rings) or cultured cells expressing the V1a receptor where a functional response (e.g., calcium mobilization, inositol phosphate production) can be measured.

b) Generation of Agonist Dose-Response Curves:

-

Obtain a cumulative concentration-response curve for a V1a receptor agonist (e.g., arginine vasopressin) in the absence of the antagonist. This serves as the control curve.

-

The response is measured at increasing concentrations of the agonist until a maximal response is achieved.

c) Generation of Agonist Dose-Response Curves in the Presence of the Antagonist:

-

Wash the preparation to remove the agonist.

-

Incubate the preparation with a fixed concentration of this compound for a sufficient time to allow for equilibrium to be reached.

-

In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

-

Repeat this procedure with at least two other different fixed concentrations of the antagonist.

d) Schild Plot and pA2 Calculation:

-

For each concentration of the antagonist, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

Perform a linear regression on the data points. The x-intercept of the Schild plot is the pA2 value.

-

The slope of the Schild plot should be close to 1 for a competitive antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow for studying this compound in vitro.

Caption: V1a Receptor Signaling Pathway.

Caption: V2 Receptor Signaling Pathway.

Caption: Generalized Experimental Workflow.

Methodological & Application

Application Notes and Protocols for the In Vivo Use of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin is a potent and selective antagonist of the vasopressin V1a receptor.[1][2] This peptide analog has demonstrated significant utility in preclinical research for investigating the physiological and pathophysiological roles of the vasopressin system. Its in vivo applications primarily revolve around its ability to induce potent and prolonged antivasopressor activity and to elicit anxiolytic-like effects.[3][4][5] These application notes provide detailed protocols for the in vivo use of this compound, guidance on data interpretation, and an overview of its mechanism of action.

Mechanism of Action: V1a Receptor Antagonism

The vasopressin V1a receptor is a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 family of G proteins.[6] Upon binding of the endogenous ligand, arginine vasopressin (AVP), the V1a receptor activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various physiological responses, including vasoconstriction, glycogenolysis, platelet aggregation, and social behavior modulation.

This compound acts as a competitive antagonist at the V1a receptor, preventing AVP from binding and initiating this signaling cascade. This blockade of V1a receptor-mediated signaling underlies its observed physiological effects.

Data Presentation: In Vivo Efficacy

The following tables summarize representative quantitative data for V1a receptor antagonists in common in vivo models. Note that specific dose-response data for this compound may vary and should be determined empirically. The data presented here are derived from studies on closely related analogs and serve as a guideline.

Table 1: Antivasopressor Activity of V1a Antagonists in Rats

| Compound | Animal Model | Administration Route | Dose | Antivasopressor Effect (Parameter) | Reference |

| (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin | Rat | Intravenous (i.v.) | 1 µg/kg | Inhibition of AVP-induced pressor response | Kruszynski et al., 1980 |

| [Pmp1, Tyr(Me)2]-Arg8-Vasopressin | Dog | Intravenous (i.v.) | 35 µg/kg | Blockade of vasopressin-induced effects | See protocol below |

Table 2: Anxiolytic-like Effects of V1a Antagonists in Rodents

| Compound | Animal Model | Behavioral Test | Administration Route | Dose | Observed Effect | Reference |

| (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin | Rat | Elevated Plus Maze | Intracerebroventricular (i.c.v.) | 750 ng | Increased time spent in open arms | Engin & Treit, 2008 |

| JNJ-17308616 | Rat | Elevated Plus Maze | Oral (p.o.) | 100 mg/kg | Significantly reduced anxiety-like behavior | Bleickardt et al., 2008 |

Experimental Protocols

The following are detailed protocols for evaluating the in vivo effects of this compound.

Protocol 1: Assessment of Antivasopressor Activity in Anesthetized Rats

Objective: To determine the ability of this compound to antagonize the pressor response induced by arginine vasopressin (AVP).

Materials:

-

This compound

-

Arginine Vasopressin (AVP)

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

-

Saline (0.9% NaCl)

-

Catheters for arterial and venous cannulation

-

Pressure transducer and recording system

-

Infusion pump

Procedure:

-

Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and a jugular vein for intravenous administration of compounds.

-

Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.

-

AVP Dose-Response: Administer increasing doses of AVP (e.g., 1, 3, 10 ng/kg, i.v.) and record the corresponding increase in mean arterial pressure (MAP) to establish a baseline dose-response curve. Allow blood pressure to return to baseline between AVP injections.

-

Antagonist Administration: Administer a single intravenous dose of this compound. A starting dose in the range of 10-100 µg/kg can be used, based on data from similar compounds.

-

Post-Antagonist AVP Challenge: After a predetermined time (e.g., 15 minutes), repeat the AVP dose-response challenge.

-

Data Analysis: Compare the AVP dose-response curves before and after the administration of the antagonist. Calculate the dose ratio (the factor by which the AVP dose must be increased to produce the same response in the presence of the antagonist) to quantify the antagonist's potency.

Protocol 2: Evaluation of Anxiolytic-like Activity using the Elevated Plus Maze (EPM) in Rats

Objective: To assess the potential anxiolytic-like effects of this compound.

Materials:

-

This compound

-

Vehicle control (e.g., saline or artificial cerebrospinal fluid for i.c.v. administration)

-

Male Wistar or Sprague-Dawley rats (200-250g)

-

Elevated Plus Maze apparatus

-

Video recording and tracking software

-

For central administration: Stereotaxic apparatus and cannulas

Procedure:

-

Animal Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.

-

Compound Administration:

-

Systemic Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., subcutaneous - s.c., or oral gavage - p.o.). A pre-treatment time of 30-60 minutes is typical.

-

Central Administration: For targeted effects, administer the compound directly into a specific brain region (e.g., lateral septum or hippocampus) via a chronically implanted cannula using a stereotaxic apparatus. A typical volume for intracerebroventricular (i.c.v.) injection is 1-5 µl.

-

-

EPM Test: Place the rat in the center of the EPM, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.

-

Behavioral Recording: Record the session using a video camera. Analyze the recording for the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled (as a measure of general locomotor activity)

-

-

Data Analysis: Compare the behavioral parameters between the antagonist-treated group and the vehicle-treated group. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. It is crucial to ensure that any observed effects are not due to changes in general locomotor activity.

Considerations for In Vivo Studies

-

Solubility and Formulation: this compound is a peptide and may require specific formulation for in vivo administration. Ensure the compound is fully dissolved in a suitable, non-toxic vehicle.

-

Pharmacokinetics and Pharmacodynamics: The onset and duration of action will depend on the administration route and the specific animal model. Preliminary pharmacokinetic studies are recommended to determine the optimal dosing regimen.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

-

Controls: Appropriate vehicle controls are essential for interpreting the results. For studies involving AVP challenge, a control group receiving only the antagonist should be included to assess any intrinsic effects of the compound.

-

Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the complex roles of the vasopressin V1a receptor in various physiological and behavioral processes.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Vasopressin Receptors | Tocris Bioscience [tocris.com]

- 4. Tocris Bioscience (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]

- 5. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 6. Vasopressin receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin, also known as d(CH2)5[Tyr(Me)2, Dab5]AVP, is a potent and specific antagonist of the vasopressin V1a receptor.[1][2][3] This synthetic peptide analog of vasopressin is a valuable tool for investigating the physiological and pathological roles of the V1a receptor, which is involved in various processes including cardiovascular regulation, social behavior, and pain perception. These application notes provide detailed protocols for in vitro and in vivo studies using this compound.

Physicochemical Properties and Storage

| Property | Value |

| Molecular Formula | C52H74N14O12S2 |

| Molecular Weight | 1151.38 g/mol [4] |

| Sequence | β-Mercapto-β,β-cyclopentamethylene-propionyl-Tyr(Me)-Phe-Gln-Dab-Cys-Pro-Arg-Gly-NH₂ (Disulfide bond)[5] |

| Solubility | Soluble in water to 2 mg/mL.[4] |

| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[3] |

Quantitative Data Summary

The following table summarizes the reported biological activities of this compound.

| Assay | Receptor | Species | Cell Line/Tissue | Value | Reference |

| Antagonist Activity (pA2) | V1a | - | - | 6.71 | [1][2][3] |

| Inhibition of Calcium Mobilization (IC50) | Vasopressin | - | - | 5 nM | [4] |

| Inhibition of Calcium Mobilization (IC50) | Oxytocin | - | - | 30 nM | [4] |

V1a Receptor Signaling Pathway

Activation of the vasopressin V1a receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade mediated by the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This compound acts as an antagonist, blocking the binding of endogenous vasopressin and thereby inhibiting this signaling pathway.[1]

Caption: V1a receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the V1a receptor.

Caption: Workflow for the V1a receptor binding assay.

Materials:

-

Cell membranes expressing the human V1a receptor (e.g., from CHO or HEK293 cells)

-

[3H]-Arginine Vasopressin (Radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation: Thaw the cell membranes on ice. Dilute the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

25 µL of binding buffer (for total binding) or 10 µM unlabeled Arginine Vasopressin (for non-specific binding).

-

25 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

25 µL of [3H]-Arginine Vasopressin (to a final concentration of 0.5-2 nM).

-

25 µL of diluted cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the antagonist.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol measures the ability of this compound to inhibit vasopressin-induced intracellular calcium mobilization in cells expressing the V1a receptor.

Caption: Workflow for the calcium mobilization assay.

Materials:

-

CHO-K1 or other suitable cells stably expressing the human V1a receptor

-

Cell culture medium (e.g., DMEM/F12)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Pluronic F-127

-

Probenecid

-

Arginine Vasopressin

-

This compound

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent

Procedure:

-

Cell Culture: Plate the V1a receptor-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) with Pluronic F-127 (e.g., 0.02%) and Probenecid (e.g., 2.5 mM) in assay buffer. Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

-

Washing: Wash the cells twice with 100 µL of assay buffer.

-

Antagonist Addition: Add 50 µL of varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

-

Measurement: Place the plate in the FLIPR instrument. Add 50 µL of Arginine Vasopressin (at a concentration that elicits ~80% of the maximal response, e.g., EC80) to each well.

-

Data Acquisition: Measure the fluorescence intensity before and after the addition of the agonist.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response in the absence of the antagonist.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

In Vivo Assays

This protocol assesses the ability of this compound to antagonize the pressor effects of Arginine Vasopressin in anesthetized rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-350 g)

-

Anesthetic (e.g., urethane or a ketamine/xylazine cocktail)

-

Catheters for cannulation of the carotid artery and jugular vein

-

Pressure transducer and data acquisition system

-

Arginine Vasopressin

-

This compound

-

Saline

Procedure:

-

Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Stabilization: Allow the animal to stabilize for at least 30 minutes until a steady baseline blood pressure is achieved.

-

Agonist Dose-Response: Administer increasing doses of Arginine Vasopressin intravenously and record the changes in mean arterial pressure (MAP) to establish a control dose-response curve.

-

Antagonist Administration: Administer a single intravenous dose of this compound.

-

Post-Antagonist Dose-Response: After a suitable time for the antagonist to take effect (e.g., 15-30 minutes), repeat the Arginine Vasopressin dose-response curve.

-

Data Analysis:

-

Calculate the mean increase in MAP for each dose of Arginine Vasopressin before and after antagonist administration.

-

Compare the dose-response curves to determine the extent of the rightward shift caused by the antagonist.

-

The degree of antagonism can be quantified by calculating the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

-

This protocol describes the use of the elevated plus maze (EPM) to evaluate the potential anxiolytic-like effects of this compound in rodents.

Materials:

-

Mice or rats

-

Elevated plus maze apparatus

-

This compound

-

Vehicle control (e.g., saline)

-

Video tracking software (optional)

Procedure:

-

Animal Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal or intracerebroventricular injection) at a specified time before testing (e.g., 30 minutes).

-

EPM Test: Place the animal in the center of the EPM, facing one of the open arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Behavioral Recording: Record the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total number of arm entries.

-

-

Data Analysis:

-

Calculate the percentage of time spent in the open arms [(time in open arms / total time) x 100] and the percentage of open arm entries [(open arm entries / total arm entries) x 100].

-

An increase in these parameters is indicative of an anxiolytic-like effect.

-

Compare the results between the treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Conclusion

This compound is a critical research tool for elucidating the function of the V1a receptor. The protocols provided herein offer a framework for its application in a range of in vitro and in vivo experimental settings. Appropriate optimization of these protocols may be necessary depending on the specific experimental conditions and research questions.

References

Application Notes and Protocols for (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin in Vasopressin Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin, also known as d(CH2)5[Tyr(Me)2, Dab5]AVP, is a potent and specific antagonist of the vasopressin V1a receptor.[1] This synthetic peptide analog of arginine vasopressin (AVP) is a valuable tool for researchers studying the physiological and pathological roles of the V1a receptor signaling pathway. Its selectivity allows for the discrimination of V1a-mediated effects from those mediated by the V1b and V2 vasopressin receptor subtypes. These application notes provide a summary of its pharmacological properties and detailed protocols for its use in key in vitro assays.

Mechanism of Action

Vasopressin receptors are G protein-coupled receptors (GPCRs) that mediate the diverse effects of AVP. The V1a receptor subtype is primarily coupled to the Gq/11 family of G proteins. Upon agonist binding, the V1a receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses, including smooth muscle contraction, platelet aggregation, and glycogenolysis. This compound acts by competitively binding to the V1a receptor, thereby preventing AVP from binding and initiating this signaling cascade.

Quantitative Data

The following table summarizes the available quantitative data for vasopressin receptor ligands. It is important to note that comprehensive data for this compound across all receptor subtypes is limited. Data for the closely related compound (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin is included for comparison and is noted as such.

| Compound | Receptor Subtype | Assay Type | Species | Parameter | Value | Reference |

| This compound | V1a | Functional Antagonism | Rat | pA2 | 6.71 | [1] |

| (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | V1a | Functional Antagonism | Rat | IC50 | 5 nM | [2][3] |

| (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Oxytocin Receptor | Functional Antagonism | Rat | IC50 | 30 nM | [2][3] |